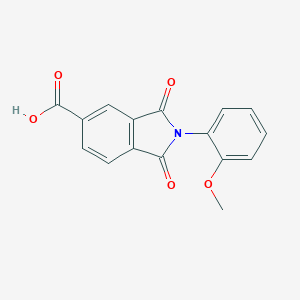

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Descripción general

Descripción

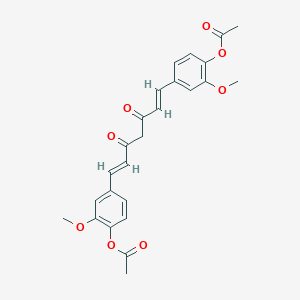

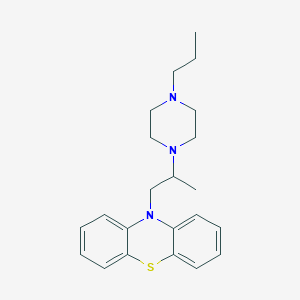

The compound "2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid" is a derivative of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, which is a core structure for a novel class of small molecule heparanase inhibitors . Heparanase is an enzyme involved in the degradation of the extracellular matrix and is implicated in tumor metastasis and angiogenesis. Inhibitors of heparanase, such as the derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, have potential therapeutic applications in cancer treatment due to their anti-angiogenic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in the context of developing biologically active molecules. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared through the esterification of commercially available 5-methoxyindole-2-carboxylic acid . This process could potentially be adapted for the synthesis of the compound , considering the structural similarities between MMIC and the target molecule.

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize molecules like MMIC, which shares a part of its structure with the compound of interest . These techniques can be used to determine the vibrational modes, electronic nature, and magnetic field environment of the molecule. Computational studies, including density functional theory (DFT) methods, can provide insights into the HOMO-LUMO energy distribution and the natural bond orbital (NBO) analysis, which are essential for understanding the molecular structure and reactivity .

Chemical Reactions Analysis

The compound's reactivity can be inferred from studies on similar molecules. For example, 5-methoxyindole-2-carboxylic acid has been shown to inhibit respiration and potassium ion transport in Haloferax volcanii, indicating that it can interact with biological systems in a way that affects cellular functions . Additionally, the inhibition of binding protein-dependent transport in Escherichia coli by 5-methoxyindole-2-carboxylic acid suggests that the compound can interfere with specific biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. The MMIC molecule's non-linear optical (NLO) properties, polarizability, and hyperpolarizability were investigated, which could be relevant for the compound . Moreover, the molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, providing information on its potential interactions with other chemical entities .

Aplicaciones Científicas De Investigación

Inhibition of Bacterial Transport Mechanisms : A study by Richarme (1985) found that 5-Methoxyindole-2-carboxylic acid, a related compound, effectively inhibits binding protein-dependent transport in Escherichia coli, suggesting its potential in studying bacterial transport mechanisms (Richarme, 1985).

Antitumor and Fluorescent Properties : Xiao et al. (2019) reported that drumlike organotin carboxylates, which are structurally related to the compound , display promising antitumor activities and fluorescence, indicating their potential in cancer therapy (Xiao et al., 2019).

Heparanase Inhibitory Activity : Courtney et al. (2004) discovered that a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids shows potent inhibitory activity against heparanase, a crucial enzyme in tumor metastasis and angiogenesis, suggesting their use as therapeutic agents (Courtney et al., 2004).

Synthesis of Isoindoles : Kobayashi et al. (2014) developed a two-step procedure for synthesizing new types of 1H-isoindoles from aryl(2-bromophenyl)methanones, demonstrating the versatility of isoindole derivatives in chemical synthesis (Kobayashi et al., 2014).

Integrin Antagonists Synthesis : Deng et al. (2003) presented a method for synthesizing integrin antagonists based on 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole, pointing to potential applications in anti-integrin drug development (Deng et al., 2003).

Antitumor Agent Synthesis : Mondal et al. (2003) developed a method for synthesizing a novel antitumor agent related to 1H-isoindole derivatives, highlighting the compound's potential in cancer treatment (Mondal et al., 2003).

Synthesis of Isoindolylalkylphosphonium Salts for Antitumor Properties : Dubois et al. (1978) synthesized isoindolylalkylphosphonium salts, demonstrating significant antitumor activity in specific leukemia cells, emphasizing the importance of the isoindole structure in medicinal chemistry (Dubois et al., 1978).

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNHPSITVYQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351069 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

CAS RN |

110768-14-4 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)